N'-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine
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Overview
Description
The compound is a derivative of benzene, which is a simple aromatic ring (benzene) with two amine groups (NH2) attached at the 1 and 3 positions, and a methoxybenzyl group attached at the nitrogen . The presence of the methoxy group (OCH3) and the benzyl group (C6H5CH2) suggests that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of similar compounds, such as N-(4-methoxybenzyl)-N-methylamine, includes a benzene ring with a methoxy group (OCH3) and a methylamine group (NHCH3) attached . The exact structure of “N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine” would depend on the specific locations of these groups on the benzene ring.Chemical Reactions Analysis
The chemical reactions of “N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine” would likely depend on the specific reagents and conditions used. Amines in general can undergo a variety of reactions, including alkylation, acylation, and reactions with nitrous acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine” would depend on its specific structure. For example, N-(4-methoxybenzyl)-N-methylamine has a molecular weight of 151.21 g/mol and a density of 1.0080 g/mL .Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, which could potentially be the targets of this compound .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving free radical formation, nucleophilic substitution, or oxidation .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involving oxidation and reduction reactions .
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine for lab experiments is its ability to selectively inhibit the growth of cancer cells while leaving normal cells unharmed. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N'-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine. One potential area of research is the development of new cancer therapies based on the mechanism of action of this compound. Another area of research is the synthesis of novel materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
N'-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzyl chloride with N,N-dimethylaniline in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate product is then treated with 1,3-dibromo-5,5-dimethylhydantoin to yield this compound.
Scientific Research Applications
N'-(4-methoxybenzyl)-N,N-dimethylbenzene-1,3-diamine has been extensively studied for its potential applications in various fields such as analytical chemistry, pharmaceuticals, and materials science. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions in solution. In pharmaceuticals, this compound has been investigated for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been studied for its use as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
1-N-[(4-methoxyphenyl)methyl]-3-N,3-N-dimethylbenzene-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2)15-6-4-5-14(11-15)17-12-13-7-9-16(19-3)10-8-13/h4-11,17H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMNQBWQKKPISK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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